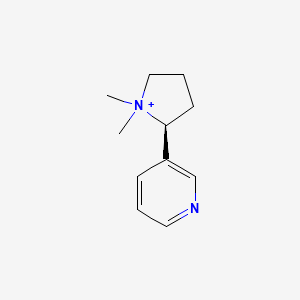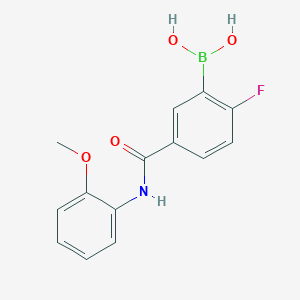
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a fluoro group and a methoxyphenylcarbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
The synthesis of 2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzeneboronic acid and 2-methoxyphenyl isocyanate.
Reaction Conditions: The reaction between 2-fluorobenzeneboronic acid and 2-methoxyphenyl isocyanate is carried out under controlled conditions, often in the presence of a catalyst such as palladium. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include substituted benzene derivatives and biaryl compounds.
Scientific Research Applications
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicine: Boronic acids are known for their ability to inhibit proteasomes, making them valuable in the development of anticancer drugs.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. In the context of proteasome inhibition, the compound binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of damaged proteins in cells. This can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid can be compared with other boronic acids, such as:
2-Fluoro-5-methoxycarbonylphenylboronic acid: This compound has a methoxycarbonyl group instead of a methoxyphenylcarbamoyl group, which affects its reactivity and applications.
2-Fluoro-5-methylcarbamoylphenylboronic acid:
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: The presence of a trifluoromethyl group significantly alters the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C14H13BFNO4 |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
[2-fluoro-5-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO4/c1-21-13-5-3-2-4-12(13)17-14(18)9-6-7-11(16)10(8-9)15(19)20/h2-8,19-20H,1H3,(H,17,18) |
InChI Key |
DNYTYBVFHIQDEW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


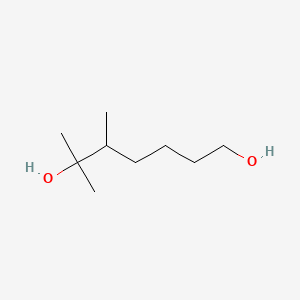
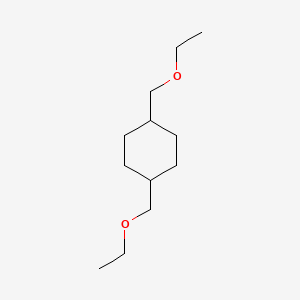
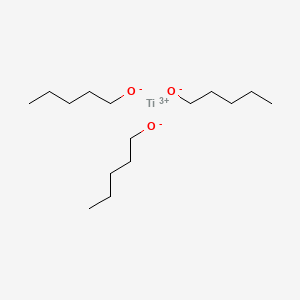


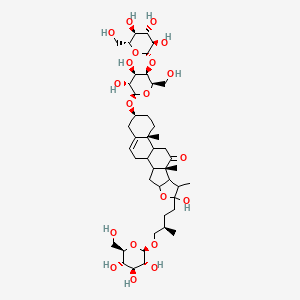

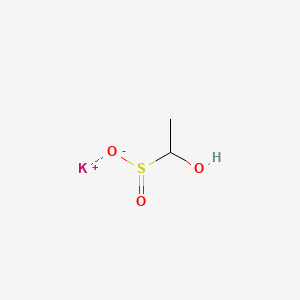
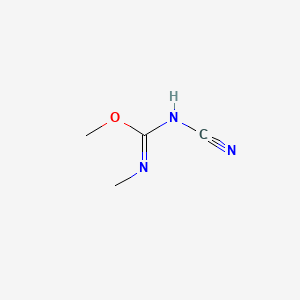

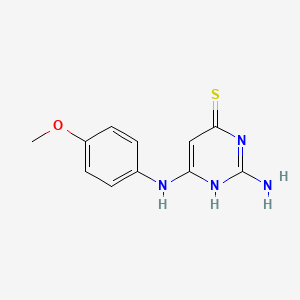
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
